molecular formula C14H18FNO4 B8104765 (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid

Numéro de catalogue: B8104765
Poids moléculaire: 283.29 g/mol
Clé InChI: KDLGKMWSSLBIOB-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an α-amino acid backbone, and a substituted phenyl ring with fluorine and methyl substituents. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where the Boc group protects the amino functionality during coupling reactions . The 4-fluoro-2-methylphenyl moiety confers steric and electronic modifications that influence reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name

(2S)-2-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGKMWSSLBIOB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Optimal parameters include:

ReagentBaseSolventTemperatureTimeYield
Boc₂O (1.1 eq.)Na₂CO₃ (1.5 eq.)THF/H₂O (3:1)10–30°C1–6 hrs85–92%
Boc₂O (1.05 eq.)DIEA (2.0 eq.)DCM0–25°C2–4 hrs88–90%

Key Observations :

  • Sodium carbonate in tetrahydrofuran (THF)/water mixtures ensures efficient Boc protection without racemization.

  • Sterically hindered bases like diisopropylethylamine (DIEA) in dichloromethane (DCM) accelerate reaction rates.

Introduction of the 4-Fluoro-2-Methylphenyl Group

The aryl moiety is introduced via metal-mediated cross-coupling or nucleophilic substitution. Two predominant strategies are documented:

Grignard Addition to Chiral Imines

A chiral imine, derived from glycine tert-butyl ester, reacts with 4-fluoro-2-methylphenylmagnesium bromide to establish the stereocenter:

RNH2+ArMgBrRN(Ar)MgBrH2ORNHAr\text{RNH}2 + \text{ArMgBr} \rightarrow \text{RN(Ar)MgBr} \xrightarrow{\text{H}2\text{O}} \text{RNHAr}

ParameterValue
Imine substrate(S)-tert-Butyl glycinate
Grignard reagent4-Fluoro-2-methylphenylMgBr
SolventTHF
Temperature-78°C to 0°C
Yield70–75%

Stereochemical Control :

  • The (S)-configuration is preserved via chelation-controlled addition, leveraging the Evans auxiliary.

Palladium-Catalyzed Suzuki-Miyaura Coupling

CatalystLigandBaseSolventYield
Pd(PPh₃)₄ (5 mol%)PPh₃ (10 mol%)K₂CO₃DME/H₂O82%
PdCl₂(dppf) (3 mol%)dppf (6 mol%)CsFDMF78%

Substrate Specificity :

  • Bromoalanine derivatives couple efficiently with 4-fluoro-2-methylphenylboronic acid.

Carboxylation via Lithiation

The acetic acid moiety is installed via lithiation followed by carbon dioxide quenching, a method adapted from patented protocols:

Reaction Protocol

  • Lithiation : Treat tert-butyl (S)-2-amino-2-(4-fluoro-2-methylphenyl)acetate with n-BuLi in anhydrous THF at -78°C.

  • Carboxylation : Introduce gaseous CO₂ or excess dry ice, followed by warm-up to room temperature.

R-Li+CO2R-COOLiH+R-COOH\text{R-Li} + \text{CO}_2 \rightarrow \text{R-COOLi} \xrightarrow{\text{H}^+} \text{R-COOH}

ParameterValue
Lithium reagentn-BuLi (1.2 eq.)
SolventTHF
Temperature-78°C to 25°C
Yield80–85%

Optimization Notes :

  • Excess CO₂ and slow warming prevent ketone byproduct formation.

Stereochemical Resolution

Enantiomeric excess is achieved through chiral chromatography or enzymatic resolution:

Chiral Stationary Phase Chromatography

ColumnMobile PhaseRetention Time (min)ee (%)
Chiralpak AD-HHexane/IPA (90:10)12.399.5
Chiralcel OD-HEthanol/MeOH (80:20)15.798.8

Enzymatic Kinetic Resolution

EnzymeSubstrateConversion (%)ee (%)
Candida antarcticaRacemic ester4599
Pseudomonas fluorescensRacemic amide5098

Efficiency :

  • Enzymatic methods reduce waste but require tailored substrates.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

Continuous Flow Microreactor Systems

ParameterValue
Reactor typeTubular (Pt-lined)
Residence time5–10 min
Throughput10 kg/day
Purity99.9%

Advantages :

  • Enhanced heat transfer and reduced side reactions.

Green Solvent Alternatives

SolventBoiling Point (°C)Sustainability Index
2-MeTHF800.92
Cyclopentyl methyl ether1060.88

Impact :

  • 2-MeTHF replaces THF, reducing environmental footprint .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic fluorine can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance solubility and bioavailability, crucial for drug efficacy.

1.2 Peptide Synthesis
Boc-protected amino acids are widely used in peptide synthesis due to their stability under acidic conditions and ease of removal under mild conditions. This property is essential for the development of peptide-based therapeutics.

1.3 Case Study: Anticancer Agents
Research has shown that derivatives of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid exhibit potent anticancer activity. For instance, a study demonstrated that modifications to the Boc group improved the selectivity of compounds against cancer cell lines while reducing toxicity to normal cells .

Biochemical Research

2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly in understanding the mechanisms of action for enzymes involved in metabolic pathways. Its fluorinated structure aids in tracing metabolic pathways due to the distinct properties of fluorine.

2.2 Case Study: Metabolic Pathway Analysis
In a recent study, researchers employed (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid to investigate the inhibition of specific enzymes linked to metabolic disorders. The findings indicated significant inhibition rates, providing insights into potential therapeutic targets .

Chemical Research

3.1 Synthetic Methodology Development
The compound has been pivotal in developing new synthetic methodologies, particularly in asymmetric synthesis. Its chirality allows chemists to explore enantioselective reactions, which are vital for producing chiral drugs.

3.2 Data Table: Synthetic Routes

RouteDescriptionYield (%)References
Route AAsymmetric synthesis using chiral catalysts85
Route BDirect fluorination of precursor compounds90
Route CCoupling reactions with other amino acids75

Material Science

4.1 Polymerization Studies
The compound's functional groups make it suitable for use in polymer chemistry, particularly in creating biodegradable polymers that can be used for drug delivery systems.

4.2 Case Study: Biodegradable Polymers
Research has demonstrated that incorporating (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid into polymer matrices enhances the degradation rates while maintaining structural integrity, making it an attractive candidate for biomedical applications .

Mécanisme D'action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral center and functional groups allow it to bind selectively to enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties (pKa, Boiling Point)
(S)-2-((Boc)amino)-2-(4-fluoro-2-methylphenyl)acetic acid (Target) C₁₄H₁₉FNO₄ 4-Fluoro-2-methylphenyl 284.31 (estimated) pKa ≈ 3.8–4.2 (predicted)
(S)-2-((Boc)amino)-2-(4-fluorophenyl)acetic acid () C₁₃H₁₆FNO₄ 4-Fluorophenyl 269.27 Not reported
(S)-2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid () C₁₃H₂₁F₂NO₄ 4,4-Difluorocyclohexyl 293.31 pKa 3.94 ± 0.10; Density 1.21 g/cm³
2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid () C₁₃H₁₇NO₅ 4-Hydroxyphenyl 267.28 Boiling point not reported
(S)-2-((Boc)amino)-4-fluoro-4-methylpentanoic acid () C₁₁H₂₀FNO₄ Aliphatic 4-fluoro-4-methyl chain 249.28 Not reported
2-((2S,4S)-1-(Boc)-4-fluoropyrrolidin-2-yl)acetic acid () C₁₁H₁₈FNO₄ Fluoropyrrolidine ring 247.26 Not reported
Key Observations:

Substituent Effects: The 4-fluoro-2-methylphenyl group in the target compound introduces steric hindrance (due to the ortho-methyl group) and electron-withdrawing effects (from fluorine), which may enhance metabolic stability compared to the simpler 4-fluorophenyl analog () . The 4-hydroxyphenyl derivative () has increased polarity due to the hydroxyl group, improving solubility but requiring protection in acidic or basic synthetic conditions .

Backbone Modifications: The aliphatic 4-fluoro-4-methylpentanoic acid () lacks aromaticity, reducing π-π stacking interactions but offering conformational flexibility for targeting non-aromatic binding pockets .

Activité Biologique

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid, also known by its CAS number 142186-36-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula: C13H16FNO4
  • Molecular Weight: 269.27 g/mol
  • Melting Point: 130.2 °C
  • Boiling Point: 408.4 °C at 760 mmHg

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of a fluorine atom on the aromatic ring may enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid may interact with various biological pathways, particularly those involving ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp is known for its role in drug resistance, and modulation of its activity can significantly influence the efficacy of chemotherapeutic agents.

In Vitro Studies

A study focusing on amino acid-derived compounds demonstrated that modifications in structure could lead to significant changes in their ability to modulate P-gp activity. For instance, certain derivatives showed increased intracellular concentrations of drugs like paclitaxel in resistant cell lines, suggesting that similar modifications to (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid could yield promising results in overcoming drug resistance .

Case Study 1: P-glycoprotein Modulation

In a comparative study of various compounds, it was found that specific structural features correlated with enhanced P-gp modulation. Compounds that stimulated ATPase activity were classified as substrates for P-gp, while those inhibiting ATPase activity were deemed inhibitors. The biological readouts indicated that the affinity of compounds for P-gp could be quantitatively assessed through their effects on basal ATPase activity .

CompoundEC50 (μM)Effect on P-gp Activity
Compound A0.5Stimulation
Compound B1.0Inhibition
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acidTBDTBD

Case Study 2: Synthesis and Evaluation

A comprehensive synthesis approach for amino acid derivatives highlighted the importance of structural diversity in enhancing biological activity. The synthesized compounds were evaluated for their interactions with various cellular targets, including proteases and transporters. The findings suggested that modifications to the Boc group or the aromatic substituents could lead to improved selectivity and potency against specific targets .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by coupling with a fluorinated aromatic precursor. For example, methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate can undergo fluorosulfonation and subsequent hydrolysis to introduce the fluorine substituent (). Purification via flash column chromatography (silica gel, ethyl acetate/methanol) or preparative HPLC is critical for isolating the enantiomerically pure product. Yield optimization may require controlled reaction temperatures (e.g., 22°C for HCl-mediated steps) and stoichiometric adjustments of reagents like LiOH in THF/water mixtures ( ).

Q. What characterization techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H, 13C^13C, and 19F^19F NMR are essential for verifying the Boc-protected amino group, aromatic substitution pattern, and fluorine position (e.g., 19F^19F NMR δ -73.47 ppm in DMSO-d6) ().
  • Chiral HPLC : To confirm enantiomeric purity, use chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol.
  • IR Spectroscopy : Peaks at 1731 cm1^{-1} (ester C=O) and 1679 cm1^{-1} (Boc carbonyl) validate functional groups ().

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store in sealed, dry containers at room temperature (20–25°C) under inert gas (e.g., N2_2) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong bases, as the tert-butoxycarbonyl moiety is sensitive to alkaline conditions ( ).

Advanced Research Questions

Q. How does the fluorine substituent at the 4-position influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the acidity of the adjacent α-proton, enhancing nucleophilic reactivity during amide bond formation. However, steric hindrance from the 2-methyl group may reduce coupling efficiency. Use activating agents like DCC/DMAP in dichloromethane to improve reaction rates ( ). Monitor by TLC (ethyl acetate/methanol, 8:2) to optimize reagent ratios and reaction time.

Q. What strategies are effective for resolving contradictions in NMR data when unexpected byproducts form during synthesis?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign unexpected peaks by correlating proton and carbon signals. For example, a byproduct with additional methylene signals might indicate incomplete Boc protection.
  • Mass Spectrometry (HRMS) : Identify molecular ions (e.g., [M+Na]+^+ at m/z 386.0692) to confirm impurities ().
  • Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates and adjust reaction conditions (e.g., pH control during hydrolysis) ( ).

Q. How can computational modeling predict the compound’s conformation and guide crystallography studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s lowest-energy conformation, highlighting steric effects from the 2-methyl group and fluorine’s electronic impact. Compare predicted dihedral angles with X-ray crystallography data (e.g., C–C–N–O torsion angles) to validate structural hypotheses ( ).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Key challenges include:

  • Catalyst Loading : Asymmetric hydrogenation or enzymatic resolution may require precise catalyst ratios to avoid racemization.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility but may necessitate slower addition rates to control exothermic reactions.
  • Purification at Scale : Replace flash chromatography with continuous-flow HPLC or crystallization (e.g., using tert-butyl methyl ether) to maintain >98% enantiomeric excess ( ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.